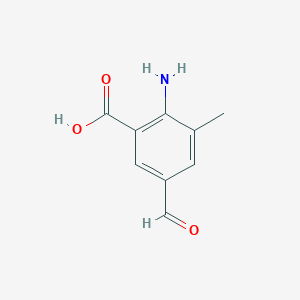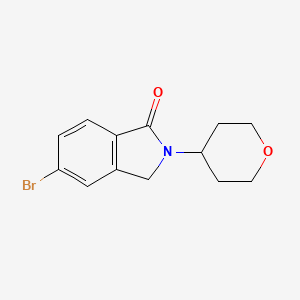
4-(4-Amino-2-methyl-phenoxy)-phenol
Descripción general
Descripción
4-(4-Amino-2-methyl-phenoxy)-phenol (4-AMP) is an organic compound belonging to the phenol family. It is a derivative of phenol and is used in various scientific and industrial applications. 4-AMP is a versatile compound that has been studied extensively in a variety of fields including organic synthesis, biochemistry, and pharmacology. It has been used to synthesize a range of compounds with a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.
Aplicaciones Científicas De Investigación
Allosteric Modifiers of Hemoglobin
- Compounds structurally related to 4-(4-Amino-2-methyl-phenoxy)-phenol have been studied as potential allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, which may have clinical or biological applications in conditions like ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Antimicrobial and Antidiabetic Activities
- Derivatives of 4-aminophenol, which include 4-(4-Amino-2-methyl-phenoxy)-phenol, have been synthesized and evaluated for their antimicrobial and antidiabetic activities. These compounds demonstrated significant inhibition against various bacterial strains and showed potential as antidiabetic agents by inhibiting enzymes like amylase and glucosidase (Rafique et al., 2022).
Molecular Structures and Synthesis
- Studies have detailed the molecular structures of compounds synthesized via the Schiff bases reduction route, including those related to 4-(4-Amino-2-methyl-phenoxy)-phenol. These compounds are important starting materials for synthesizing azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Lignin Biosynthesis Modification
- Research on 4-O-methyltransferases, which can modify the para-hydroxyl of monolignols (related to 4-(4-Amino-2-methyl-phenoxy)-phenol), suggests potential applications in managing lignin polymerization in plants. This could have implications in agricultural and environmental science (Bhuiya & Liu, 2009).
Schiff Base Synthesis and Biological Evaluation
- Novel ON donor Schiff bases synthesized from derivatives of 4-aminophenol have been studied for their biological activities. Their potential applications include DNA protection against oxidative damage and antimicrobial properties (Shabbir et al., 2016).
Phenol Binding in UDP-Glucuronosyltransferases
- Research on the phenol binding site of UDP-glucuronosyltransferases has identified the role of compounds like 4-(4-Amino-2-methyl-phenoxy)-phenol in the catalytic activity of these enzymes. This has implications in understanding drug metabolism and detoxification processes (Xiong et al., 2006).
Peroxidase Biosensors for Aromatic Compounds
- The development of peroxidase biosensors using compounds related to 4-(4-Amino-2-methyl-phenoxy)-phenol for monitoring phenol and related aromatic compounds has been explored. These biosensors have potential applications in environmental monitoring and industrial processes (Ruzgas et al., 1995).
Catalytic Oxo Transfer Activities
- The synthesis and study of oxo molybdenum(VI) complexes using a new aminoalcohol phenol ligand related to 4-(4-Amino-2-methyl-phenoxy)-phenol have been conducted. These complexes demonstrate catalytic activities in epoxidation and sulfoxidation, which could have industrial applications (Hossain et al., 2017).
Antioxidant and Antibacterial Evaluation
- Schiff bases derived from 4-aminophenol have been evaluated for their antioxidant, lipoxygenase inhibition, and antibacterial properties. These compounds have shown potential in various biomedical applications (Aslam et al., 2016).
Transition Metal Interaction with Phenols
- The interaction of transition metals with simple phenols, including those related to 4-(4-Amino-2-methyl-phenoxy)-phenol, has been studied for their genotoxicity. This research contributes to our understanding of the environmental and health impacts of these compounds (Stich et al., 1981).
Propiedades
IUPAC Name |
4-(4-amino-2-methylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(14)2-7-13(9)16-12-5-3-11(15)4-6-12/h2-8,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZMGRDWXNMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-2-methyl-phenoxy)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)







